molecular formula C8H7Br2NO2 B13655827 Methyl 6-(dibromomethyl)nicotinate

Methyl 6-(dibromomethyl)nicotinate

Katalognummer: B13655827
Molekulargewicht: 308.95 g/mol
InChI-Schlüssel: LTQPTZCKCBJVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(dibromomethyl)nicotinate is a pyridine-derived ester featuring a dibromomethyl substituent at the 6-position of the nicotinate backbone. Dibromomethyl groups are highly reactive due to the electron-withdrawing nature of bromine, making such compounds valuable for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Eigenschaften

Molekularformel

C8H7Br2NO2

Molekulargewicht

308.95 g/mol

IUPAC-Name

methyl 6-(dibromomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3

InChI-Schlüssel

LTQPTZCKCBJVET-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(C=C1)C(Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dibromomethyl)nicotinate typically involves the bromination of methyl nicotinate. One common method includes the following steps:

Industrial Production Methods: For industrial-scale production, the process involves similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-(dibromomethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 6-(dibromomethyl)nicotinate is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity due to the presence of bromine atoms makes it valuable in constructing complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides. Its reactivity allows for the creation of novel compounds with enhanced efficacy .

Wirkmechanismus

The mechanism of action of Methyl 6-(dibromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate electrophilic substitution reactions, allowing it to modify biological molecules. This reactivity is harnessed in drug development to create compounds that can interact with enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Halogenated Derivatives

Methyl 6-(Bromomethyl)Nicotinate
  • Synthesis : Prepared in 66% yield via a general bromination procedure, yielding a white solid .
  • Spectroscopic Data :
    • ¹H NMR : δ9.16 (d, 1H), 8.30 (dd, 1H), 7.53 (dd, 1H), 4.58 (s, 2H, CH₂Br), 3.96 (s, 3H, OCH₃) .
    • MS (ESI) : m/z 229.98 [M + H]⁺ .
  • Reactivity : The bromomethyl group facilitates nucleophilic substitutions, making it a precursor for further derivatization (e.g., azidation or amination).
Methyl 6-Chloronicotinate
  • Applications: A key precursor for synthesizing pyrazolyl, aminomethyl, and other derivatives (e.g., Methyl 6-(1H-pyrazol-1-yl)nicotinate) .
  • Synthesis : Reacts with heterocycles (e.g., pyrazoles) under heating (150°C) in dimethylformamide, though yields are modest (19% for pyrazolyl derivatives) .
  • Comparison : Chlorine’s lower leaving-group ability compared to bromine may result in slower reaction kinetics but offers cost advantages in large-scale synthesis.

Alkyl-Substituted Derivatives

Methyl 6-Methylnicotinate
  • Properties :
    • Molecular weight: 151.16 g/mol; Melting point: 34°C; Boiling point: 160°C/106 mmHg .
    • Purity: ≥97% by GC .
  • Applications : Used topically for muscle and joint pain relief in creams and emulsions .
  • Safety : Requires storage in cool, UV-protected environments due to sensitivity to light and humidity .
Methyl 6-(Aminomethyl)Nicotinate Hydrochloride
  • Synthesis : Derived from hydroxymethyl intermediates (e.g., methyl 6-(hydroxymethyl)nicotinate, stable at −20°C for >1 year) .
  • Structure : Molecular formula C₈H₁₁ClN₂O₂; MW 202.64 .
  • Utility: The aminomethyl group enables conjugation with biomolecules, useful in protein labeling and drug delivery .

Heterocyclic and Fluorinated Derivatives

Methyl 6-(4-Benzyl-3-Ethoxy-5-Methyl-1H-Pyrazol-1-yl)Nicotinate (6n)
  • Synthesis : 19% yield via nucleophilic aromatic substitution using methyl 6-chloronicotinate .
  • HRMS : Calculated m/z 319.1559; Observed m/z 319.1532 .
  • Comparison : Bulky pyrazolyl substituents may hinder reactivity but enhance target specificity in enzyme inhibition (e.g., DHODH inhibitors) .
Methyl 6-[2-(Trifluoromethoxy)Phenyl]Nicotinate
  • Properties: Molecular formula C₁₄H₁₀F₃NO₃; MW 297.23 .

Tabulated Comparison of Key Compounds

Compound Molecular Formula Molecular Weight Key Substituent Synthesis Yield Application/Use
Methyl 6-(Bromomethyl)Nicotinate C₈H₇BrNO₂ 229.98 Bromomethyl 66% Synthetic intermediate
Methyl 6-Chloronicotinate C₇H₆ClNO₂ 171.58 Chloro N/A Precursor for heterocyclic derivatives
Methyl 6-Methylnicotinate C₈H₉NO₂ 151.16 Methyl N/A Topical analgesic
Methyl 6-(Aminomethyl)Nicotinate HCl C₈H₁₁ClN₂O₂ 202.64 Aminomethyl N/A Bioconjugation
Methyl 6-[2-(Trifluoromethoxy)Phenyl]Nicotinate C₁₄H₁₀F₃NO₃ 297.23 Trifluoromethoxyphenyl N/A Electronic modulation

Biologische Aktivität

Methyl 6-(dibromomethyl)nicotinate is a derivative of nicotinic acid and has garnered attention for its potential biological activities. This compound's biological profile includes various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. Below, we explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

Methyl 6-(dibromomethyl)nicotinate consists of a nicotinic acid backbone with a dibromomethyl substituent at the 6-position. The molecular formula is C10_{10}H8_{8}Br2_2N1_{1}O2_{2}, with a molecular weight of approximately 305.99 g/mol. The presence of bromine atoms enhances the compound's reactivity and potential biological interactions.

The precise mechanism of action for methyl 6-(dibromomethyl)nicotinate remains under investigation; however, it is hypothesized to involve:

  • Vasodilation : Similar to other nicotinates, it may promote vasodilation through the release of prostaglandins, enhancing local blood flow. This effect could be beneficial in treating conditions related to poor circulation .
  • Antiproliferative Effects : Research indicates that compounds similar to methyl 6-(dibromomethyl)nicotinate exhibit antiproliferative activity against cancer cells, potentially through pathways that inhibit cell division without affecting normal cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 6-(dibromomethyl)nicotinate. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cytotoxicity Assays : In a screening of 400 compounds, methyl 6-(dibromomethyl)nicotinate was found to significantly reduce cell viability in multiple cancer cell lines, indicating strong cytotoxicity at concentrations as low as 10 μg/mL .
  • Mechanistic Studies : Further investigations revealed that this compound inhibits mRNA expression of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. Specifically, it suppressed MMP13 and ADAMTS9 expression in IL-1β-stimulated cells .

Anti-inflammatory Activity

The anti-inflammatory properties of methyl 6-(dibromomethyl)nicotinate have also been documented:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Synergistic Effects : When combined with corticosteroids like betamethasone, methyl 6-(dibromomethyl)nicotinate demonstrated additive effects in reducing inflammation markers in treated cells .

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties:

  • In vitro Testing : Methyl 6-(dibromomethyl)nicotinate has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Data Summary

Biological ActivityDescription
AnticancerInhibits proliferation of cancer cells; reduces MMP expression
Anti-inflammatoryModulates cytokine production; synergistic with corticosteroids
AntimicrobialExhibits activity against specific bacterial strains

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of methyl 6-(dibromomethyl)nicotinate on OUMS27 cells, revealing significant cytotoxicity and downregulation of ECM-degrading enzymes following treatment with various concentrations .
  • Combination Therapy : Research demonstrated enhanced therapeutic effects when methyl 6-(dibromomethyl)nicotinate was used alongside established anti-inflammatory drugs, showcasing its potential in combination therapies for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl nicotinate derivatives, such as Methyl 6-(dibromomethyl)nicotinate?

  • Methodological Answer : Methyl nicotinate derivatives are typically synthesized via esterification, halogenation, or functional group interconversion. For example, Methyl 6-(hydroxymethyl)nicotinate can be synthesized from dimethyl 2,5-pyridinedicarboxylate through selective reduction, achieving ~94% yield . Bromination of hydroxymethyl or chloromethyl intermediates (e.g., using PBr₃ or dibromomethane) is a critical step for introducing dibromomethyl groups. Aqueous wash steps are essential to remove polar byproducts without chromatography .

Q. How is the purity and structure of Methyl 6-(dibromomethyl)nicotinate validated in synthetic workflows?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., methoxy carbonyl peaks at δ 3.9–4.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-TOF or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₈Br₂NO₂) .
  • Elemental Analysis : Combustion analysis ensures >95% purity .

Advanced Research Questions

Q. What strategies optimize the bromination step in Methyl 6-(dibromomethyl)nicotinate synthesis to minimize dihalogenation byproducts?

  • Methodological Answer : Controlled stoichiometry and low-temperature conditions (0–5°C) reduce over-bromination. Using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) enhances selectivity for monobrominated intermediates. Post-reaction, silica gel chromatography or recrystallization in ethanol/water mixtures isolates the dibrominated product .

Q. How do competing reaction pathways impact the yield of Methyl 6-(dibromomethyl)nicotinate during multi-step synthesis?

  • Methodological Answer : Competing ester hydrolysis or pyridine ring oxidation can reduce yields. For instance, ester groups are sensitive to acidic/basic conditions; thus, neutral pH and anhydrous solvents (e.g., dichloromethane) are recommended during halogenation . Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side reactions early .

Q. What spectroscopic techniques resolve structural ambiguities in dibromomethyl-substituted nicotinate derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves steric effects of dibromomethyl groups on the pyridine ring .
  • 2D NMR (COSY, HSQC) : Differentiates between regioisomers (e.g., 6- vs. 4-substituted dibromomethyl) by correlating proton-proton and carbon-proton couplings .
  • XAS (X-ray Absorption Spectroscopy) : Probes electronic environments of bromine atoms in solid-state samples .

Q. How can computational modeling assist in predicting reactivity trends for Methyl 6-(dibromomethyl)nicotinate in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Br bonds, predicting susceptibility to Suzuki-Miyaura or Ullmann couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction conditions .

Data Contradictions and Resolution

  • vs. 17 : While reports a 94% yield for Methyl 6-(hydroxymethyl)nicotinate via dimethyl 2,5-pyridinedicarboxylate reduction, emphasizes aqueous washing to remove byproducts, suggesting potential variability in reaction scalability. Researchers should validate protocols under inert atmospheres to prevent oxidation .
  • vs. 10 : uses methyl 6-(chloromethyl)nicotinate hydrochloride for ligand synthesis, whereas employs methyl 6-acyl derivatives for RXR agonists. These divergent applications highlight the compound’s versatility but require tailored purification methods (e.g., ion-exchange chromatography for hydrochloride salts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.